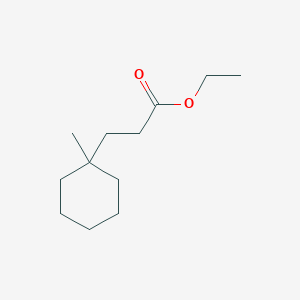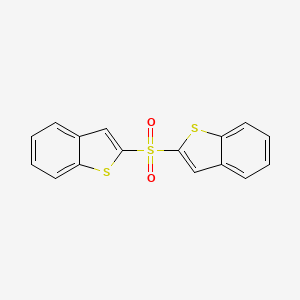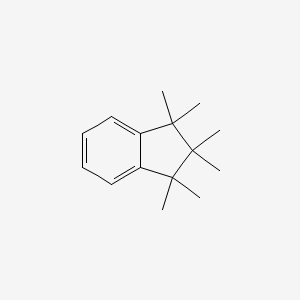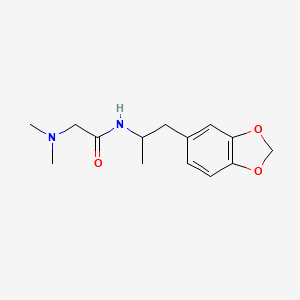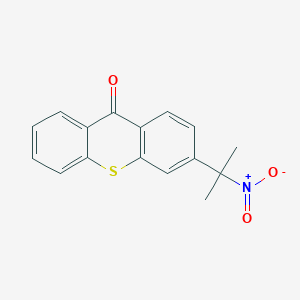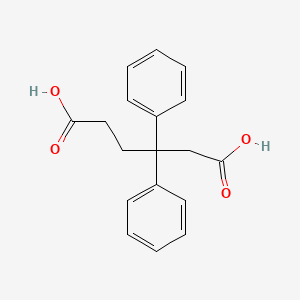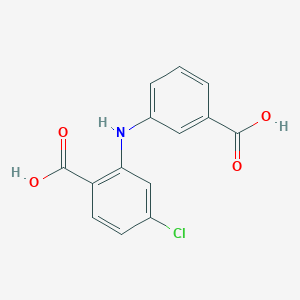![molecular formula C12H23BO2 B14345893 Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate CAS No. 92682-54-7](/img/structure/B14345893.png)
Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate is an organoboron compound characterized by the presence of a boronate ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate typically involves the hydroboration of an appropriate alkene precursor with a boron-containing reagent. One common method is the reaction of 2-(prop-2-en-1-yl)hept-1-ene with borane-dimethyl sulfide complex in an inert solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere at low temperatures to prevent oxidation of the boron species.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the boronate ester to a borane derivative.
Substitution: The boronate ester can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH) is commonly used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Substitution: Organolithium or Grignard reagents are often employed for substitution reactions.
Major Products
Oxidation: The major product is the corresponding alcohol.
Reduction: The major product is a borane derivative.
Substitution: The major products vary depending on the substituent introduced.
Applications De Recherche Scientifique
Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate involves the interaction of the boronate ester with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The pathways involved include nucleophilic addition and substitution reactions, which facilitate the formation of complex molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate: shares similarities with other boronate esters such as phenylboronic acid and pinacolborane.
Phenylboronic acid: Commonly used in Suzuki coupling reactions.
Pinacolborane: Used in hydroboration reactions.
Uniqueness
This compound is unique due to its specific alkene structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to undergo a variety of transformations makes it a valuable tool in synthetic chemistry.
Propriétés
Numéro CAS |
92682-54-7 |
|---|---|
Formule moléculaire |
C12H23BO2 |
Poids moléculaire |
210.12 g/mol |
Nom IUPAC |
dimethoxy(2-prop-2-enylhept-1-enyl)borane |
InChI |
InChI=1S/C12H23BO2/c1-5-7-8-10-12(9-6-2)11-13(14-3)15-4/h6,11H,2,5,7-10H2,1,3-4H3 |
Clé InChI |
RHDSWZKOBAVFHZ-UHFFFAOYSA-N |
SMILES canonique |
B(C=C(CCCCC)CC=C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)
